1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

説明

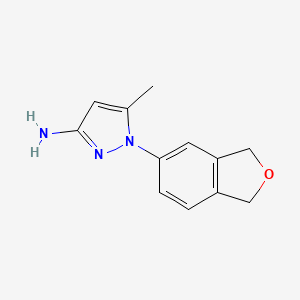

1-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine is a pyrazole-3-amine derivative featuring a fused dihydrobenzofuran moiety. The compound’s core structure comprises a pyrazole ring substituted with a methyl group at position 5 and a 1,3-dihydro-2-benzofuran group at position 1 (Figure 1). The dihydrobenzofuran system introduces rigidity and aromaticity, which may influence electronic properties and biological interactions.

特性

分子式 |

C12H13N3O |

|---|---|

分子量 |

215.25 g/mol |

IUPAC名 |

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H13N3O/c1-8-4-12(13)14-15(8)11-3-2-9-6-16-7-10(9)5-11/h2-5H,6-7H2,1H3,(H2,13,14) |

InChIキー |

RPTDFNCXSJHPHG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NN1C2=CC3=C(COC3)C=C2)N |

製品の起源 |

United States |

準備方法

The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

化学反応の分析

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

科学的研究の応用

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

作用機序

The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

類似化合物との比較

Key Structural Features :

- Pyrazole ring : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

- 5-Methyl substituent : Enhances steric bulk and modulates electronic effects.

- 1,3-Dihydro-2-benzofuran : A fused bicyclic system contributing to planar geometry and π-conjugation.

Structural Comparison

The following table compares structural features, molecular weights, and substituents of the target compound with analogous pyrazole-3-amine derivatives:

Key Observations :

- Chlorinated benzyl derivatives (e.g., ) exhibit higher molecular weights due to halogen atoms but lack the fused ring’s rigidity.

- Mycophenolic acid derivatives () share the dihydrobenzofuran motif but include additional functional groups (e.g., carboxylic acid), which influence solubility and bioactivity.

Analytical Characterization

生物活性

The compound 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine (CAS # 89424-83-9) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzofuran ring fused with a pyrazole moiety. The presence of these functional groups is often associated with diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 217.25 g/mol |

| CAS Registry Number | 89424-83-9 |

| SMILES | CC(C1=CC2=C(C=C1)OC=C2)N(C(=N)C)C |

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities. Below are some of the key activities associated with this compound:

1. Anti-inflammatory Activity

Recent studies have shown that benzofuran derivatives can significantly reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukins (IL). For instance, a related benzofuran compound demonstrated a reduction in TNF and IL levels by over 90% in vitro, suggesting potential for managing chronic inflammatory conditions .

2. Anticancer Properties

Compounds containing pyrazole rings have been explored for their anticancer effects. For example, derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating significant growth inhibition .

3. Neuroprotective Effects

Benzofuran derivatives have been linked to neuroprotective activities, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of oxidative stress and inflammation pathways .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Binding to receptors that mediate pain and inflammation.

Case Studies

Several studies have investigated the pharmacological effects of compounds similar to this compound:

Case Study 1: Anti-inflammatory Effects

A study reported that a related compound significantly inhibited NF-kB activity in human macrophages, leading to decreased expression of pro-inflammatory cytokines .

Case Study 2: Anticancer Screening

In another study, derivatives were screened against A549 cancer cell lines, revealing promising results with IC50 values as low as 26 µM for certain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。